![molecular formula C17H24N2O3 B5666985 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B5666985.png)
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid
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Overview
Description
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound has a molecular formula of C17H24N2O3 and a molecular weight of 304.38406 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For example, it selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels, which are involved in various cellular processes . Additionally, it induces BDNF-like neurite growth and neuroprotection in cultured neurons .
Comparison with Similar Compounds
Similar Compounds
1,4-BIS(4-(2,3-Dichlorophenyl)piperazin-1-yl)butane dihydrochloride: This compound is used as a pharmaceutical analytical impurity.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}amine: This compound has therapeutic potential and is studied for its α1-adrenergic receptor affinity.
Uniqueness
5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid is unique due to its specific molecular structure, which imparts distinct biological activities and chemical reactivity. Its ability to selectively activate specific ion channels and induce neuroprotective effects sets it apart from other similar compounds.
Properties
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13-5-3-6-15(14(13)2)18-9-11-19(12-10-18)16(20)7-4-8-17(21)22/h3,5-6H,4,7-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGPPPOOEOQUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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